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Isoheptyl methacrylate

Cat. No.: B12787807
CAS No.: 2168488-05-7
M. Wt: 184.27 g/mol
InChI Key: PBBKPPMXXHOGTE-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Alkyl Methacrylates

Alkyl methacrylates are a significant subgroup of methacrylate (B99206) monomers that serve as the building blocks for a diverse range of polymeric materials. The structure of the alkyl side chain, specifically its length and degree of branching, is a critical determinant of the final polymer's properties. For example, polymers derived from short-chain alkyl methacrylates, such as methyl methacrylate (MMA), are typically hard and rigid with a high glass transition temperature (Tg), making them ideal for applications like transparent sheeting and optical fibers. researchgate.net In contrast, long-chain alkyl methacrylates, like lauryl methacrylate, produce softer, more flexible polymers with lower Tg values, which are often employed as impact modifiers and in pressure-sensitive adhesives. The thermal decomposition of poly(alkyl methacrylates) is a significant consideration for their processing at high temperatures, with studies showing that these polymers primarily degrade back to their constituent monomers. nih.gov

The research landscape for alkyl methacrylates is both broad and dynamic. A significant area of investigation is the synthesis of novel methacrylate monomers with unique functionalities to create materials with advanced properties. mdpi.com Furthermore, there is a strong focus on developing sophisticated polymerization techniques that offer precise control over the polymer architecture. mdpi.com The exploration of their application in high-performance areas is also a key research thrust. This includes the development of materials for specialized applications such as polymer optical fibers, where copolymerization is used to fine-tune properties like the refractive index and glass transition temperature. osti.gov The overarching goal of this research is to forge clear structure-property relationships to guide the rational design of next-generation materials with bespoke performance characteristics.

Scope and Objectives of Academic Inquiry into Isoheptyl Methacrylate

Within the extensive family of alkyl methacrylates, this compound has garnered specific academic and industrial attention. The branched structure of the isoheptyl side chain confers a distinct set of properties to its corresponding polymer, poly(this compound). The primary objective of academic inquiry into this compound is to elucidate the influence of this specific branched side-chain on the physical, mechanical, and thermal properties of the resulting polymer, especially in comparison to its linear and other branched isomers.

The scope of research concerning this compound includes its fundamental polymerization thermodynamics. A key study has precisely determined the thermodynamic parameters for the polymerization of this compound. These fundamental thermodynamic values are essential for optimizing polymerization processes and for predicting the stability and performance of the resulting materials. The polymerization of methacrylates is a process governed by thermodynamic principles, where the Gibbs free energy of polymerization (ΔG) must be negative for the reaction to be favorable. nih.gov This is dependent on the enthalpy (ΔH) and entropy (ΔS) of polymerization. nih.gov

A detailed investigation into the thermodynamic properties of this compound and its polymer has yielded crucial data. This research involved the precise measurement of the heat capacity of poly(this compound) across a broad temperature range, from 5 K to 460 K, utilizing an adiabatic vacuum calorimeter. The study also determined the energy of combustion for the polymer, which allowed for the calculation of the enthalpy of combustion and the thermodynamic functions of formation. Crucially, the enthalpy of polymerization of this compound was determined by measuring the heat of combustion of both the monomer and the polymer.

The table below presents the key thermodynamic parameters for the bulk polymerization of this compound to its polymer at standard conditions (298.15 K and 101.325 kPa).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B12787807 Isoheptyl methacrylate CAS No. 2168488-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2168488-05-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

5-methylhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H20O2/c1-9(2)7-5-6-8-13-11(12)10(3)4/h9H,3,5-8H2,1-2,4H3

InChI Key

PBBKPPMXXHOGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCOC(=O)C(=C)C

Origin of Product

United States

Synthetic Methodologies for Isoheptyl Methacrylate and Its Polymers

Monomer Synthesis Pathways

The synthesis of isoheptyl methacrylate (B99206) monomer is predominantly achieved through esterification processes, where methacrylic acid or its derivatives are reacted with isoheptyl alcohol. Research in this area focuses on improving reaction efficiency, yield, and sustainability through catalyst development.

Esterification is a foundational method for producing methacrylate esters. The process typically involves the reaction of methacrylic acid with an alcohol—in this case, isoheptyl alcohol—to form the desired ester and water. This equilibrium reaction is generally catalyzed by an acid. google.com

A common industrial approach is the direct esterification of methacrylic acid with the corresponding alcohol. The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a suitable solvent. google.com Another pathway is transesterification, where an existing methacrylate ester, such as methyl methacrylate, is reacted with a different alcohol (isoheptyl alcohol) in the presence of a catalyst to exchange the ester group.

Continuous processes have been developed to enhance production efficiency. In one such method, methacrylic acid and the alcohol are introduced into a sump phase containing a catalyst within a fractionating column. The desired ester is continuously formed and removed as an azeotropic mixture with water, achieving high conversion rates. google.com

To overcome the limitations of traditional acid catalysts, such as corrosion and purification challenges, research has explored various novel catalytic systems.

One area of development involves the use of metal-based catalysts. For instance, certain metal complexes can catalyze the esterification of methacrylic acid under milder conditions. A proposed mechanism involves the in situ generation of a highly reactive methacrylic anhydride, which then readily reacts with the alcohol. researchgate.net

Supported catalysts are also gaining attention for their ease of separation and potential for reuse. Gold nanoparticles supported on mixed oxides, for example, have been shown to be effective for the one-step oxidative esterification of methacrolein (B123484) with methanol (B129727) to produce methyl methacrylate, a process that suggests potential for adaptation to other alkyl methacrylates. mdpi.com Similarly, activated carbon supporting a tin tetrachloride catalyst has been used for the synthesis of isobornyl methacrylate, highlighting a method that offers low energy consumption and reduced environmental impact. google.com Phase-transfer catalysts, such as tetramethylammonium (B1211777) chloride, have also been investigated to enhance reaction rates in the esterification of methacrylic acid with compounds like epichlorohydrin. phasetransfercatalysis.com

Polymerization Techniques for Poly(isoheptyl methacrylate) Homopolymers

The synthesis of poly(this compound) with controlled molecular weight, low dispersity, and defined architecture is achieved through various polymerization methods. Controlled radical polymerization techniques are particularly prominent.

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a range of methods that provide "living" characteristics to radical polymerization. nih.gov These techniques allow for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). cmu.edusigmaaldrich.com Key CRP methods applicable to methacrylates include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures and high end-group fidelity. nih.gov The process relies on a degenerative transfer mechanism where a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), mediates the polymerization. d-nb.infoyoutube.com Growing polymer chains reversibly add to the RAFT agent and fragment, transferring the radical activity between dormant and active chains. This rapid exchange ensures that all chains have an equal probability of growing, leading to polymers with low dispersity. youtube.com

The choice of RAFT agent is crucial and depends on the monomer being polymerized. youtube.com For methacrylates, specific CTAs are designed to provide efficient control over the polymerization. nih.gov Research has focused on developing novel RAFT agents, including sulfur-free systems based on exo-olefins, to produce colorless polymers. d-nb.info

Table 1: Example of RAFT Polymerization of Methyl Methacrylate (MMA) This data is illustrative of the RAFT technique and is based on findings for a related monomer.

Monomer RAFT Agent (CTA) [Monomer]:[CTA]:[Initiator] Time (h) Conversion (%) Mn,theo (g/mol) Mn,exp (g/mol) Dispersity (Đ)
MMA Di(diphenylmethyl) trithiocarbonate (B1256668) 370:1:0.4 24 93 35,000 33,000 1.30
MMA Di(diphenylmethyl) trithiocarbonate 370:1:0.4 48 99 37,000 36,500 1.35

Source: Adapted from research on novel symmetrical trithiocarbonate RAFT agents. nih.gov

ATRP is another powerful CRP method used extensively for the polymerization of methacrylates. cmu.edu This technique is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which shuttles a halogen atom between the catalyst and the dormant polymer chain end. cmu.edu This process maintains a low concentration of active radical species, suppressing termination reactions and allowing for controlled chain growth. cmu.edu

The initiating system in ATRP consists of an alkyl halide initiator and a transition metal complexed with a ligand. The choice of these components is critical for achieving a controlled polymerization. cmu.edu ATRP is highly versatile and can be used to synthesize a wide variety of polymers with predetermined molecular weights and narrow dispersities. cmu.edu A variation known as Activators Regenerated by Electron Transfer (ARGET) ATRP allows for the use of significantly lower catalyst concentrations. cmu.edu

The following table provides representative data for the ATRP of methyl methacrylate, demonstrating the typical outcomes of this polymerization technique.

Table 2: Example of ATRP of Methyl Methacrylate (MMA) This data is illustrative of the ATRP technique and is based on findings for a related monomer.

Initiator Catalyst/Ligand [Monomer]:[Initiator]:[Catalyst]:[Ligand] Solvent Temp (°C) Time (h) Conversion (%) Mn,exp (g/mol) Dispersity (Đ)
Ethyl 2-bromoisobutyrate CuBr/dNbpy 100:1:1:2 Diphenyl ether 90 4.5 95 9,600 1.15
p-Toluenesulfonyl chloride CuBr/dNbpy 100:1:1:2 Diphenyl ether 90 2.5 96 10,200 1.19

Source: Adapted from research on controlled polymerization of methyl methacrylate. cmu.educmu.edu

Controlled Radical Polymerization (CRP) Approaches

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions. The process involves the use of a stable nitroxide radical to reversibly terminate growing polymer chains.

Historically, the NMP of methacrylates has been challenging. Early nitroxides like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) were effective for styrene (B11656) but failed to control methacrylate polymerization due to side reactions and an unfavorable activation-deactivation equilibrium. However, the development of second-generation nitroxides and specific alkoxyamine initiators, such as those based on N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has made the process more feasible.

A common strategy to achieve controlled polymerization of methacrylates via NMP is the addition of a small amount of a controlling comonomer, such as styrene or acrylonitrile. icp.ac.ru This comonomer is incorporated into the polymer chain and moderates the reactivity of the propagating methacrylate radical, leading to better control over the polymerization. For a bulky monomer like this compound, this approach would likely be necessary to achieve a controlled/"living" character, affording polymers with low polydispersity. The polymerization is typically conducted at temperatures between 90 °C and 120 °C.

Table 1: Representative Conditions for Nitroxide-Mediated Polymerization of Methacrylates Note: This table presents data for related methacrylates to illustrate typical NMP conditions, as specific data for this compound is not readily available in the literature.

MonomerInitiator/MediatorComonomer (mol%)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)
Methyl Methacrylate (MMA)SG1-based alkoxyamineAcrylonitrile (~7%)9017,0001.44
tert-Butyl Methacrylate (tBMA)BlocBuilder® (SG1-based)Acrylonitrile (10-70%)9015,5001.4-1.6

Conventional Free Radical Polymerization (FRP)

Conventional free radical polymerization (FRP) is the most common and industrially established method for producing poly(alkyl methacrylates). google.com The process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then react with monomer units in a chain reaction to form the polymer. While robust and versatile, FRP offers limited control over molecular weight distribution, resulting in polymers with a broad polydispersity index (PDI), typically around 2 or higher.

Bulk Polymerization

In bulk polymerization, the reaction mixture consists only of the monomer (this compound) and a monomer-soluble initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). mit.edublogspot.com This method has the advantage of producing a high-purity polymer without the need for solvents.

The process is characterized by several key features:

Autoacceleration (Trommsdorff Effect): As polymerization proceeds, the viscosity of the medium increases significantly. This rise in viscosity hinders the diffusion of large polymer chains, reducing the rate of bimolecular termination. The propagation rate, however, is less affected as small monomer molecules can still diffuse to the active chain ends. This imbalance leads to a rapid increase in both the polymerization rate and the molecular weight. researchgate.net

Heat Dissipation: The polymerization of methacrylates is highly exothermic. In a bulk system, dissipating this heat can be challenging, potentially leading to localized overheating, which can affect the polymer's properties and even cause uncontrolled reactions. mcmaster.ca

High Conversion: Bulk polymerization can achieve very high monomer-to-polymer conversion rates. mcmaster.ca

For a high-boiling, viscous monomer like this compound, managing the Trommsdorff effect and ensuring uniform heat transfer would be critical operational challenges.

Solution Polymerization

Solution polymerization involves dissolving the monomer, initiator, and the resulting polymer in an inert solvent. wikipedia.org This technique addresses some of the main drawbacks of bulk polymerization.

Key characteristics include:

Improved Heat Transfer: The solvent acts as a heat sink, absorbing the heat of polymerization and allowing for better temperature control. wikipedia.org

Reduced Viscosity: The presence of the solvent keeps the viscosity of the reaction mixture lower, which mitigates the severity of the autoacceleration effect and facilitates easier handling and processing. wikipedia.org

Chain Transfer: A significant disadvantage is the potential for chain transfer reactions to the solvent. This can limit the achievable molecular weight of the polymer and introduce different end-groups. The choice of solvent is therefore critical. wikipedia.org Toluene is a common solvent for the solution polymerization of other alkyl methacrylates. scribd.com

Solvent Removal: After polymerization, the solvent must be removed to isolate the final polymer, which adds an extra step and cost to the process. wikipedia.org

Table 2: Example of a Solution Polymerization System for Methyl Methacrylate This table illustrates a typical lab-scale setup that could be adapted for this compound.

ComponentRoleExample Substance
MonomerReactantMethyl Methacrylate
InitiatorRadical SourceBenzoyl Peroxide (BPO)
SolventReaction MediumToluene or Benzene
PrecipitantPolymer IsolationMethanol or Ethanol
Emulsion Polymerization Kinetics and Mechanisms

Emulsion polymerization is a heterogeneous technique where a hydrophobic monomer, such as this compound, is polymerized in an aqueous medium using a surfactant and a water-soluble initiator (e.g., potassium persulfate). orientjchem.org The resulting polymer is produced as a stable colloidal dispersion known as a latex.

The kinetics and mechanism are typically described by the Smith-Ewart model, which divides the process into three intervals:

Interval I (Particle Nucleation): Radicals generated in the aqueous phase enter surfactant micelles that are swollen with monomer. Polymerization begins within these micelles, transforming them into polymer particles. This interval ends when the surfactant concentration drops below its critical micelle concentration (CMC) and nucleation ceases. youtube.com

Interval II (Polymerization in Particles): The number of particles remains constant. Monomer diffuses from large monomer droplets through the aqueous phase to the growing polymer particles, where polymerization continues. The rate of polymerization is typically constant during this interval, as the monomer concentration within the particles is kept saturated. youtube.com

Interval III (Reaction Completion): The separate monomer droplets disappear, and the remaining monomer is consumed within the polymer particles. The monomer concentration inside the particles decreases, leading to a fall in the polymerization rate until the reaction is complete. youtube.com

Rp = kp[M]p * N * n̄ / NA

where kp is the propagation rate constant, [M]p is the monomer concentration in the particles, N is the number of particles, n̄ is the average number of radicals per particle, and NA is Avogadro's number. youtube.com

Suspension Polymerization

Suspension polymerization can be visualized as bulk polymerization occurring on a micro-scale. In this method, the monomer is dispersed as fine droplets (typically 10-1000 µm in diameter) in a continuous phase, usually water. matchemmech.com A monomer-soluble initiator is used, and a suspending agent (stabilizer) such as polyvinyl alcohol is added to the aqueous phase to prevent the droplets from coalescing.

Each monomer droplet acts as a tiny bulk reactor. The kinetics within the droplets are essentially the same as in bulk polymerization. matchemmech.com The primary advantage of this method is that the continuous water phase provides excellent heat transfer, allowing for effective temperature control and avoiding the problems of overheating common in bulk systems. matchemmech.com The final product is in the form of small, spherical beads, which are easily filtered, washed, and dried. This technique is widely used industrially for producing polymers like poly(methyl methacrylate). google.com

Anionic Polymerization Strategies

Anionic polymerization is a living polymerization technique capable of producing polymers with very narrow molecular weight distributions (PDI < 1.1), well-defined structures, and controlled molecular weights. kpi.uavt.edu However, the anionic polymerization of methacrylates is notoriously sensitive and presents significant challenges.

The primary difficulties arise from the electrophilic carbonyl carbon of the ester group, which can be attacked by the highly nucleophilic carbanion initiator or the propagating chain end. cmu.edulibretexts.org This side reaction terminates the growing chain and broadens the molecular weight distribution. To suppress these side reactions, anionic polymerization of methacrylates, including this compound, must be conducted under stringent conditions:

High Purity: Both the monomer and solvent must be rigorously purified to remove any protic impurities (like water or alcohols) that would terminate the living anions.

Low Temperatures: The polymerization is typically carried out at very low temperatures, often -78 °C, to increase the stability of the propagating carbanionic species and minimize side reactions. kpi.ua

Initiator Choice: Bulky organolithium initiators, such as 1,1-diphenylhexyllithium or diphenylmethyl lithium, are often preferred over simpler ones like n-butyllithium. The steric hindrance of these initiators reduces the likelihood of side reactions with the monomer's carbonyl group. kpi.ua

Solvent: The reaction is usually performed in polar aprotic solvents like tetrahydrofuran (B95107) (THF), which helps to solvate the ions. kpi.ua

The steric bulk of the isoheptyl group in this compound might influence the tacticity of the resulting polymer and could potentially affect the rate of propagation.

Table 3: Typical Conditions for Anionic Polymerization of Various Alkyl Methacrylates Note: This table shows data for other alkyl methacrylates to illustrate the stringent conditions required and the effect of the ester group.

MonomerInitiatorSolventTemperature (°C)PDI (Mw/Mn)Reference
Methyl Methacrylate (MMA)1,1-diphenylhexyllithiumTHF-781.10 - 1.25 kpi.ua
n-Butyl Methacrylate (nBMA)1,1-diphenylhexyllithiumTHF-781.12 - 1.29 kpi.ua
tert-Butyl Methacrylate (tBMA)1,1-diphenylhexyllithiumTHF-781.07 - 1.11 kpi.ua

Spontaneous Thermal Polymerization Mechanisms

Spontaneous thermal polymerization is a method of initiating polymerization without the use of a traditional thermal initiator. This process is particularly relevant for the production of low-molecular-weight resins, as it allows for polymerization at high temperatures. For alkyl acrylates and methacrylates, spontaneous thermal polymerization has been reported to occur at temperatures exceeding 373 K. wpmucdn.comupenn.edu One of the key advantages of this method is that the resulting polymers are free from residual initiator fragments, which can enhance their resistance to UV radiation. acs.org

While the precise mechanisms for many monomers are still a subject of study, it is understood that at elevated temperatures, some monomers can self-initiate to form free radicals. For methyl methacrylate (MMA), spontaneous thermal polymerization at high temperatures (100–130°C) has been observed to result in low conversion to high-molecular-weight polymers, with a higher conversion to oligomers and cyclic compounds. wpmucdn.comupenn.edu Evidence suggests the formation of diradicals plays a role in the initiation mechanism for MMA. aiche.org

In contrast, alkyl acrylates tend to achieve higher conversions and lower average molecular weights under spontaneous thermal polymerization conditions compared to MMA. wpmucdn.comupenn.edu Studies on various alkyl acrylates have confirmed their ability to initiate free-radical polymerization at high temperatures, and computational quantum chemistry has been employed to elucidate the initiation mechanisms. acs.org Although specific studies on the spontaneous thermal polymerization of this compound are not prevalent in the literature, its behavior can be inferred from the general trends observed for other branched and long-chain alkyl methacrylates. The bulky isoheptyl group may influence the kinetics and mechanism of self-initiation compared to smaller alkyl methacrylates.

Frontal Polymerization Methodologies

Frontal polymerization is a process where a localized reaction zone propagates through a monomer, converting it into a polymer. This propagation is driven by the heat released from the exothermic polymerization reaction. There are different modes of frontal polymerization, including thermal frontal polymerization, which relies on the coupling of thermal transport and the Arrhenius dependence of the reaction rate, and photofrontal polymerization, which is driven by a continuous flux of radiation.

The technique has been applied to a variety of monomers, including methacrylates. However, it is generally observed that methacrylates exhibit slower frontal velocities compared to acrylates. This difference is attributed to the steric hindrance of the methyl group on the methacrylate monomer and the higher stability of the resulting radical.

In a typical setup for photo-induced frontal polymerization, the monomer is mixed with photoinitiators and thermal initiators in a test tube. The reaction is initiated at one end by an external stimulus, such as UV light, which triggers the decomposition of the initiator and the start of polymerization. The heat generated then diffuses and initiates the polymerization in the adjacent region, leading to a self-sustaining front that travels through the monomer.

While specific studies detailing the frontal polymerization of this compound are scarce, the general principles observed for other methacrylates, such as methyl methacrylate, would apply. For instance, in the isothermal frontal polymerization of methyl methacrylate, a propagating front can be created from a polymer seed, and the front's position can be monitored over time. The velocity of this front is influenced by factors such as the concentration of the initiator. The bulky nature of the isoheptyl group in this compound might influence the propagation speed and the characteristics of the resulting polymer.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. For this compound, copolymerization can be used to modify its properties, such as glass transition temperature, solubility, and mechanical characteristics.

Statistical Copolymerization Studies

In statistical copolymerization, the monomer units are distributed randomly along the polymer chain. The composition and sequence distribution of the resulting copolymer are determined by the reactivity ratios of the comonomers and their feed ratio. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a common technique for synthesizing statistical copolymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

For example, statistical copolymers of different methacrylate monomers can be synthesized in a one-step process. In a typical RAFT polymerization, the monomers, a RAFT agent (such as 2-cyanoprop-2-yl dithiobenzoate), and a radical initiator (like AIBN) are dissolved in a suitable solvent (e.g., 1,4-dioxane) and heated. nih.gov The choice of RAFT agent and initiator is crucial for achieving good control over the polymerization.

While specific studies on the statistical copolymerization of this compound are not widely available, data from related systems can provide insights. For instance, the copolymerization of other long-chain alkyl methacrylates has been studied. The reactivity ratios in these systems are key parameters that dictate the copolymer composition. For many methacrylate pairs, the reactivity ratios are close to 1, leading to a random incorporation of both monomers. However, differences in the steric bulk of the alkyl groups can influence these ratios.

Block Copolymer Synthesis (e.g., Triblock Copolymers with Poly(isooctyl acrylate))

Block copolymers are composed of two or more long sequences, or "blocks," of different monomer units. These materials can exhibit unique properties due to the microphase separation of the different blocks. The synthesis of block copolymers containing a poly(this compound) block can be achieved through various controlled polymerization techniques.

A particularly relevant example is the synthesis of triblock copolymers of poly(methyl methacrylate) (PMMA) and poly(isooctyl acrylate) (PIOA), a close structural analog of poly(this compound). umons.ac.bekaust.edu.sa These triblock copolymers, with a structure of PMMA-b-PIOA-b-PMMA, can be synthesized using a combination of sequential living anionic polymerization and a post-polymerization modification step. umons.ac.be

Sequential Monomer Addition Techniques

Sequential monomer addition in a living polymerization is a direct method for synthesizing block copolymers. umons.ac.be In this approach, one monomer is polymerized to completion, and then a second monomer is added to the living polymer chains to grow the next block. This process can be repeated to form multiblock copolymers.

For the synthesis of a PMMA-b-PIOA-b-PMMA triblock copolymer, a precursor triblock of poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PtBA-b-PMMA) is first synthesized via sequential living anionic polymerization. umons.ac.be This involves the polymerization of methyl methacrylate, followed by the addition and polymerization of tert-butyl acrylate, and finally, the addition of another portion of methyl methacrylate. umons.ac.be The living nature of the polymerization ensures that the block structure is well-defined. This method allows for good control over the molecular weight and composition of the resulting block copolymer. umons.ac.be

The table below shows the molecular characteristics of a series of PMMA-b-PtBA-b-PMMA triblock copolymers synthesized by this method.

SamplePMMA Block MW ( g/mol )PtBA Block MW ( g/mol )PMMA Content (wt%)
13,50050,00012
210,000100,00017
325,000150,00025
450,000210,00033

Note: Data is for PMMA-b-PtBA-b-PMMA, a precursor to PMMA-b-PIOA-b-PMMA. umons.ac.be MW = Molecular Weight.

Transalcoholysis Routes for Ester Exchange

Transalcoholysis, or ester exchange, is a powerful post-polymerization modification technique to alter the side chains of a polymer. This method is particularly useful for creating polymers that are difficult to synthesize directly from their corresponding monomers. In the context of the PMMA-b-PIOA-b-PMMA triblock copolymer synthesis, the central poly(tert-butyl acrylate) block of the precursor polymer is selectively converted to poly(isooctyl acrylate) via transalcoholysis with isooctyl alcohol. umons.ac.be

This reaction is typically carried out by refluxing the precursor polymer in the presence of the desired alcohol (isooctyl alcohol) and a suitable catalyst. The tert-butyl ester groups of the PtBA block are more susceptible to this exchange than the methyl ester groups of the PMMA blocks, allowing for selective modification of the central block. umons.ac.be This two-step approach of sequential polymerization followed by transalcoholysis provides a versatile route to fully acrylic triblock copolymers. umons.ac.be

The successful transalcoholysis of the PMMA-b-PtBA-b-PMMA precursor to the final PMMA-b-PIOA-b-PMMA triblock does not significantly alter the molecular weight distribution of the polymer, indicating that the process is well-controlled. umons.ac.be This methodology could be directly adapted for the synthesis of block copolymers containing poly(this compound) by using isoheptyl alcohol in the transalcoholysis step.

Graft Copolymerization onto Various Backbones

Information regarding the specific methodologies and research findings for the graft copolymerization of this compound onto various polymer backbones is not available in the reviewed scientific literature. While graft copolymerization is a common technique for modifying polymer properties, studies detailing its application with this compound as the grafted monomer have not been identified.

Reactivity Ratio Determinations in Copolymer Systems

There is no available data in the scientific literature detailing the determination of reactivity ratios for this compound in any copolymer systems. The reactivity ratios (r1, r2) are critical parameters that describe how comonomers add to a growing polymer chain, and this information is essential for predicting copolymer composition and microstructure. However, no studies reporting these values for this compound have been found.

Advanced Characterization of Poly Isoheptyl Methacrylate and Its Copolymers

Molecular Structure Elucidation

Determining the precise molecular structure, including monomer arrangement, stereochemistry, and functional groups, is accomplished through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymers. iupac.org For poly(methacrylates), NMR provides critical information on tacticity (the stereochemical arrangement of adjacent monomer units) and, in copolymers, the sequence distribution of monomers. iupac.orgemich.edu

¹H NMR: The proton NMR spectrum of PiHMA is expected to show characteristic signals for the polymer backbone and the isoheptyl side chain. Protons of the main chain methylene group (-CH₂-) typically appear as a broad signal, while the α-methyl protons (-CH₃) also produce a distinct resonance. tue.nl The signals from the ester-linked methylene group (-O-CH₂-) and the various methyl and methylene groups of the isoheptyl chain would appear in the aliphatic region. The integration of these signals allows for the confirmation of the polymer structure and can be used to determine copolymer composition.

¹³C NMR: The ¹³C NMR spectrum provides more detailed information, with distinct peaks for the carbonyl carbon (C=O), the quaternary α-carbon, and the carbons of the polymer backbone and the isoheptyl side chain. researchgate.netauremn.org The chemical shifts of the carbonyl, α-methyl, and quaternary carbons are particularly sensitive to the polymer's tacticity (isotactic, syndiotactic, atactic), often splitting into multiple peaks corresponding to different triad and pentad sequences. researchgate.net For instance, in PMMA, signals for the carbonyl carbon between 176 and 179 ppm are assigned to different stereochemical pentads. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the complex and often overlapping signals in both ¹H and ¹³C spectra. iupac.orgsemanticscholar.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which helps in assigning quaternary carbons and carbonyl groups and confirming the connectivity within the monomer units and between comonomers in a copolymer. iupac.org

Table 1: Expected NMR Chemical Shifts for Poly(isoheptyl methacrylate)

Functional GroupNucleusExpected Chemical Shift (ppm)Notes
Carbonyl¹³C176 - 179Sensitive to stereochemical configuration (tacticity). researchgate.net
Quaternary Carbon¹³C~45Sensitive to tacticity. auremn.org
Backbone Methylene (-CH₂-)¹³C~53---
Ester Methylene (-O-CH₂-)¹³C60 - 70Specific shift depends on the alkyl chain structure.
α-Methyl (-CH₃)¹³C16 - 19Sensitive to stereochemical configuration. auremn.org
Isoheptyl Side Chain¹³C14 - 40Multiple peaks corresponding to different carbons in the alkyl group.
Ester Methylene (-O-CH₂-)¹H3.5 - 4.2Protons adjacent to the ester oxygen.
Backbone Methylene (-CH₂-)¹H1.5 - 2.5Broad signal due to stereochemical variations. tue.nl
α-Methyl (-CH₃)¹H0.8 - 1.3Signal splitting can indicate tacticity.
Isoheptyl Side Chain¹H0.8 - 1.7Overlapping signals from the alkyl group protons.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer. spectroscopyonline.comhacettepe.edu.tr The FTIR spectrum of poly(this compound) would be dominated by characteristic absorption bands of the methacrylate (B99206) group.

Key vibrational bands for poly(methacrylates) include:

C=O Stretch: A very strong and sharp absorption band typically appears around 1730 cm⁻¹, characteristic of the ester carbonyl group. spectroscopyonline.com

C-O-C Stretches: Strong bands associated with the C-C-O and O-C-C stretching vibrations of the ester group are found in the 1300-1100 cm⁻¹ region. spectroscopyonline.comnih.gov

C-H Stretches: Aliphatic C-H stretching vibrations from the backbone and the long isoheptyl side chain appear in the 3000-2850 cm⁻¹ region. spectroscopyonline.com The intensity of these peaks would be significantly greater for PiHMA compared to PMMA due to the larger number of C-H bonds in the side chain.

C-H Bending: Bending vibrations for CH₂ and CH₃ groups are observed in the 1490-1370 cm⁻¹ range.

FTIR is also highly effective for monitoring polymerization reactions by observing the disappearance of the C=C stretching peak of the methacrylate monomer, typically found around 1636 cm⁻¹. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Bands for Poly(methacrylates)

Wavenumber (cm⁻¹)Vibration ModeIntensity
3000 - 2850C-H Stretch (Aliphatic)Strong
~1730C=O Stretch (Ester)Very Strong
~1450C-H Bend (CH₂, CH₃)Medium
1300 - 1100C-O-C Stretch (Ester)Strong

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. youtube.com The Raman spectrum of PiHMA is expected to show strong signals corresponding to the methacrylate structure.

Key Raman shifts for poly(methacrylates) include:

Vibrations associated with the C-H bonds of the alkyl groups and the polymer backbone (2800-3000 cm⁻¹).

A strong peak for the C=O stretching mode (~1730 cm⁻¹). rsc.org

Signals for C-H bending modes (~1452 cm⁻¹). rsc.org

Peaks in the fingerprint region, including the ν(C–O–C) stretching mode at around 812 cm⁻¹, which can be sensitive to conformational changes and intermolecular interactions. rsc.org

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation and can be used to analyze samples in various forms. ramanlife.com

X-ray Diffraction (XRD) is used to investigate the long-range order and crystallinity of materials. Polymers can be crystalline, semi-crystalline, or amorphous. Due to the bulky and irregular isoheptyl side chain, poly(this compound) is expected to be an amorphous polymer.

The XRD pattern of an amorphous polymer does not show sharp Bragg diffraction peaks, which are characteristic of crystalline materials. researchgate.net Instead, it exhibits broad, diffuse halos. tubitak.gov.tr For PMMA, broad diffraction peaks are typically observed around 2θ = 14° and 30°, indicating its amorphous nature. nih.govresearchgate.net A similar pattern would be expected for PiHMA, confirming the lack of long-range structural order. tubitak.gov.tr

Molecular Weight and Distribution Analysis

The physical and mechanical properties of a polymer are highly dependent on its molecular weight and the distribution of chain sizes.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. nih.govyoutube.com The method separates polymer molecules based on their hydrodynamic volume in solution. youtube.com

In a GPC system, a dissolved polymer sample is passed through a column packed with porous gel beads. youtube.com Larger polymer chains cannot enter the pores and thus elute from the column more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. youtube.com

The output is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or PMMA), the chromatogram can be used to calculate key parameters: youtube.com

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to larger polymer chains.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse).

GPC is an essential tool for quality control in polymer synthesis and for understanding how polymerization conditions affect the final product. polymerchar.com

Light Scattering Techniques (Dynamic Light Scattering, Static Light Scattering, Asymmetric Flow Field Flow Fractionation coupled to Multi-Angle Light Scattering)

Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and distribution of polymers in solution.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of polymer coils in solution. mdpi.com From these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine the hydrodynamic radius (R_h) of the polymer via the Stokes-Einstein equation. DLS is particularly useful for analyzing the size distribution of polymer aggregates or micelles in copolymer systems. For PiHMA, DLS would provide information on the hydrodynamic volume of the polymer chains in a given solvent, offering insights into polymer-solvent interactions and chain conformation.

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle and concentration. mdpi.com This technique is a powerful tool for determining the weight-average molecular weight (M_w), the radius of gyration (R_g), and the second virial coefficient (A_2), which describes polymer-solvent interactions. When applied to PiHMA or its copolymers, SLS would yield absolute molecular weight values, providing a more accurate picture than relative methods like size exclusion chromatography (SEC) alone.

Asymmetric Flow Field Flow Fractionation (AF4) coupled to Multi-Angle Light Scattering (MALS): AF4 is a separation technique that fractionates macromolecules and particles based on their hydrodynamic size in an open channel, minimizing shear forces that can degrade high molecular weight polymers. postnova.com By coupling AF4 with a MALS detector, it is possible to obtain a detailed distribution of absolute molecular weight and radius of gyration across the entire sample. postnova.com This hyphenated technique would be invaluable for characterizing the molecular weight distribution of PiHMA, especially for high molecular weight samples or complex copolymers where SEC may be challenging. postnova.comnih.gov AF4-MALS can effectively separate and analyze polymer emulsions and samples with a broad range of molar masses, from tens of thousands to tens of millions of g/mol . postnova.comnih.gov

Mass Spectrometry (MALDI-TOF-MS, ESI-QTOF-MS, GC-MS)

Mass spectrometry techniques provide detailed information on the molecular weight, composition, and structure of polymers by measuring the mass-to-charge ratio (m/z) of ionized molecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a soft ionization technique ideal for analyzing synthetic polymers. nih.gov It can determine the absolute molecular weight of oligomers, the molecular weight distribution, and provide information on end-group structures and copolymer composition. lcms.czjeol.com For PiHMA, a MALDI-TOF spectrum would show a series of peaks, each corresponding to a specific polymer chain length, separated by the mass of the this compound monomer unit. This allows for the calculation of number-average (M_n) and weight-average (M_w) molecular weights.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS): ESI is another soft ionization method that is often coupled with liquid chromatography (LC) for the analysis of complex polymer mixtures. mdpi.com ESI-QTOF-MS offers high resolution and mass accuracy, enabling the characterization of copolymer compositions and end-group analysis. researchgate.net While ESI can produce multiply charged ions, which can complicate spectra, it is highly effective for analyzing the complex architectures of copolymers containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is typically used for the analysis of volatile and thermally stable compounds. For polymer characterization, it is often employed after a pyrolysis step (Py-GC-MS), where the polymer is thermally degraded into smaller, characteristic fragments. researchgate.net The resulting pyrogram can be used to identify the monomeric composition of PiHMA copolymers. GC-MS is also the standard method for quantifying residual this compound monomer in the final polymer product to ensure purity and safety. wiley.cominnovatechlabs.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. These methods are crucial for determining the operational limits and processing conditions for polymeric materials.

Differential Scanning Calorimetry (DSC) for Transition Temperatures

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mit.edu It is a fundamental technique for determining thermal transitions in polymers. The most important transition for amorphous polymers like PiHMA is the glass transition temperature (T_g), which appears as a step-like change in the heat flow signal. researchgate.net The T_g marks the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(alkyl methacrylate)s, the T_g is highly dependent on the length and flexibility of the ester side chain. Short side chains, like in poly(methyl methacrylate) (PMMA), restrict chain mobility, resulting in a high T_g. As the side-chain length increases, it acts as an internal plasticizer, lowering the T_g. However, for very long, linear alkyl chains, side-chain crystallization can occur, leading to an increase in T_g. Based on data for similar branched alkyl methacrylates, the T_g for poly(this compound) is expected to be significantly lower than that of PMMA.

Table 1: Glass Transition Temperatures (T_g) of Various Poly(alkyl methacrylate)s

PolymerAlkyl GroupT_g (°C)
Poly(methyl methacrylate)Methyl~105
Poly(ethyl methacrylate)Ethyl~65
Poly(n-butyl methacrylate)n-Butyl~20
Poly(isobutyl methacrylate)Isobutyl~53
Poly(n-hexyl methacrylate)n-Hexyl~ -5
Poly(isobornyl methacrylate)Isobornyl~110-200

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is used to determine the thermal stability and decomposition profile of polymers. marquette.edu The resulting TGA curve provides data on the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.

The thermal stability of poly(methacrylate)s is influenced by the structure of the ester group. Poly(methacrylates) with tertiary hydrogens in the side chain, such as poly(isobutyl methacrylate), can degrade via a two-step mechanism involving de-esterification followed by main-chain scission. researchgate.net In contrast, polymers like PMMA primarily degrade through depolymerization, yielding the monomer. researchgate.net The thermal stability of PiHMA would be characterized by its onset decomposition temperature and its degradation profile under inert and oxidative atmospheres, providing critical information for its processing and end-use applications.

Table 2: Decomposition Temperatures of Various Poly(methacrylate)s from TGA

PolymerOnset of Decomposition (°C)Temperature of Max. Degradation Rate (°C)Degradation Mechanism
Poly(methyl methacrylate)~280-300~380Depolymerization
Poly(n-butyl methacrylate)~250~350Depolymerization & De-esterification
Poly(isobutyl methacrylate)~220~270Depolymerization
Poly(isobornyl methacrylate)~270~330De-esterification & Depolymerization

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers. mdpi.com It involves applying a sinusoidal stress to a sample and measuring the resultant strain. nih.gov DMA provides information on the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (E''/E'), is a measure of damping or energy dissipation.

A DMA scan of PiHMA across a temperature range would reveal its key viscoelastic transitions. The glass transition (T_g) is typically identified by a sharp drop in the storage modulus and a peak in the tan δ curve. icm.edu.pl Below T_g, the polymer is stiff with a high E'. Above T_g, in the rubbery plateau region, the modulus is significantly lower. For copolymers, DMA can reveal the presence of multiple phases through distinct glass transitions. cmu.edu

Thermomechanical Analysis (TMA)

Thermomechanical Analysis (TMA) measures the dimensional changes of a material under a constant load as a function of temperature. It is used to determine the coefficient of thermal expansion (CTE), softening points, and glass transition temperatures. arxiv.org A TMA probe rests on the sample with a static force, and as the sample is heated, its expansion or contraction is measured. A sharp increase in the slope of the dimension vs. temperature curve indicates the glass transition, where the material softens and becomes more susceptible to deformation under load. For PiHMA, TMA would provide valuable data on its dimensional stability with temperature and its CTE, which are critical parameters for applications where thermal expansion mismatch is a concern.

Morphological and Surface Characterization

The morphology and surface composition of poly(this compound) and its copolymers are critical determinants of their macroscopic properties and performance in various applications. Advanced characterization techniques provide nanoscale insights into phase separation, surface topography, and the spatial distribution of different chemical species.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize the surface topography and phase morphology of polymers at the nanoscale. In the context of poly(this compound) copolymers, particularly block copolymers, AFM is instrumental in revealing the microphase-separated structures that form due to the thermodynamic incompatibility of the constituent polymer blocks.

In a study on poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM) triblock copolymers, which are structurally analogous to systems containing this compound, AFM with phase detection imaging confirmed a distinct two-phase morphology. The morphology of these copolymers is highly dependent on the volume fraction of the constituent blocks. Research has shown that by varying the copolymer composition, classic block copolymer morphologies can be observed. For instance, as the volume fraction of the hard polymethacrylate (B1205211) block increases, the morphology transitions from spheres to cylinders and then to lamellae.

Films for AFM analysis are typically prepared by solution casting, followed by annealing to allow the system to reach a state of thermodynamic equilibrium. The AFM operates by scanning a sharp tip over the sample surface, and the resulting image provides information on both the topography (height variations) and the phase (differences in material properties like adhesion and stiffness). The phase image is particularly useful for distinguishing between the hard, glassy poly(methacrylate) domains and the soft, rubbery poly(this compound) domains.

Table 1: Morphologies of MIM Triblock Copolymers Observed by AFM

Sample PMMA Weight % PIOA Molecular Weight ( kg/mol ) PMMA Molecular Weight ( kg/mol ) Observed Morphology
1 9 140 7 Spheres
2 14 120 10 Spheres
3 20 100 12.5 Cylinders
4 30 100 21.5 Lamellae
5 40 100 33 Lamellae

Data derived from studies on analogous poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) copolymers.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely utilized technique for examining the surface topography and bulk morphology of polymer systems. Unlike AFM, which typically probes the very near-surface, SEM can provide information about the microstructure within the bulk of the material, especially when coupled with techniques like cryo-fracturing.

For poly(this compound) copolymers and blends, SEM analysis begins with sample preparation to create a surface that reflects the internal morphology. This can be achieved by fracturing the sample at a low temperature (below the glass transition temperatures of the components) to prevent plastic deformation. To enhance the contrast between different phases, selective etching or staining can be employed. For instance, if one component of a blend or copolymer contains unsaturation, it can be preferentially stained with heavy elements like osmium tetroxide, which increases the backscattered electron yield from that phase, making it appear brighter in the SEM image.

The secondary electron image (SEI) in SEM provides detailed information about the surface topography. In phase-separated copolymers of this compound, SEM can be used to visualize the size, shape, and distribution of the dispersed domains. The resolution of SEM allows for the characterization of features from the nanometer to the micrometer scale, making it a versatile tool for studying multiphase polymer systems.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nanometers of a material's surface. This makes it exceptionally well-suited for studying the surface composition and segregation phenomena in poly(this compound) copolymers.

In ToF-SIMS, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then accelerated into a "time-of-flight" mass analyzer, which separates them based on their mass-to-charge ratio. The resulting mass spectrum contains peaks corresponding to specific elements and molecular fragments, providing a chemical fingerprint of the surface.

For a copolymer containing poly(this compound) and another block, such as poly(methyl methacrylate), ToF-SIMS can identify characteristic fragment ions from each block. By mapping the intensity of these characteristic ions across the surface, a chemical image can be generated, revealing the spatial distribution of the different polymer components. This is particularly important because in polymer blends and copolymers, the component with the lower surface energy tends to migrate to the surface to minimize the interfacial energy with air. ToF-SIMS can quantitatively assess the degree of this surface enrichment. The high mass resolution and high sensitivity of ToF-SIMS allow for the unambiguous identification of different polymer species on the surface, providing critical insights into surface properties that govern adhesion, wettability, and biocompatibility.

Rheological Investigations of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide fundamental insights into their molecular structure (e.g., molecular weight, branching) and are crucial for optimizing processing conditions. The viscoelastic properties of poly(this compound) and its copolymers can be investigated in both the melt state and in solution.

Rheological characterization of polymer melts is often performed using oscillatory shear experiments on a rotational rheometer. In these tests, a small-amplitude sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component, as a function of frequency and temperature.

For block copolymers containing a poly(this compound) soft block and a glassy hard block, the rheological behavior is strongly influenced by the phase-separated morphology. Below the glass transition temperature (Tg) of the hard domains, these domains act as physical crosslinks, forming a network structure that imparts elastomeric properties to the material. As the temperature is increased, the material undergoes transitions that are reflected in the viscoelastic moduli. A key parameter obtained from rheological measurements is the order-disorder transition temperature (TODT), at which the segregated microdomain structure becomes a homogeneous melt.

Table 2: Rheological Properties of a Poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) Copolymer

Temperature (°C) Storage Modulus (G') at 1 Hz (Pa) Tan Delta (G''/G')
25 1.2 x 10^6 0.15
100 1.0 x 10^6 0.20
150 5.0 x 10^4 0.80
200 2.0 x 10^3 >1

Data represents typical behavior for analogous triblock copolymers and shows a significant drop in G' above the Tg of the PMMA block (~120°C), indicating a loss of the physical network structure.

In solution, the rheological behavior of poly(this compound) copolymers is dependent on concentration, solvent quality, and temperature. In dilute solutions, rheology can provide information about the hydrodynamic volume of the polymer coils, while in concentrated solutions, intermolecular entanglements and associations dominate the viscoelastic response.

Viscometric Studies for Solution Behavior

Viscometry is a straightforward yet powerful technique used to study the behavior of polymers in dilute solution. By measuring the efflux time of a polymer solution through a capillary viscometer, one can determine the solution's viscosity relative to the pure solvent. These measurements are used to calculate the intrinsic viscosity [η], a parameter that is directly related to the hydrodynamic volume of an individual polymer chain at infinite dilution.

The intrinsic viscosity depends on the polymer's molecular weight, its chemical structure, and the nature of the polymer-solvent interactions. For poly(this compound), viscometric studies in various solvents can reveal information about its chain conformation. In a "good" solvent, where polymer-solvent interactions are favorable, the polymer coil will be expanded, resulting in a higher intrinsic viscosity. Conversely, in a "poor" solvent, the polymer coil will be more contracted, leading to a lower intrinsic viscosity.

The relationship between intrinsic viscosity and the viscosity-average molecular weight (Mv) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

The Mark-Houwink parameters, K and a, are constants for a specific polymer-solvent-temperature system. The exponent 'a' (the Mark-Houwink exponent) is particularly informative about the polymer's conformation:

a ≈ 0.5 indicates a compact coil in a theta solvent.

Degradation Mechanisms and Pathways of Poly Isoheptyl Methacrylate Materials

Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of chemical bonds by water. For poly(isoheptyl methacrylate), the primary site for hydrolysis is the ester group in the side chain. This process can be mediated by enzymes or occur abiotically, influenced by environmental factors like pH and temperature. The architecture of the polymer itself also plays a significant role in its hydrolytic stability.

Enzymatic Hydrolysis by Esterases

The susceptibility of polymethacrylates to enzymatic hydrolysis is significantly influenced by the structure of the alkyl ester side chain. While specific studies on poly(this compound) are not extensively documented, research on a series of poly(n-alkyl methacrylates) provides significant insights into the role of the ester group in enzymatic degradation by esterases.

The enzymatic degradation process involves the catalytic cleavage of the ester bond, leading to the formation of poly(methacrylic acid) and isoheptyl alcohol. The rate of this degradation is dependent on the accessibility of the ester linkage to the active site of the enzyme. This accessibility is governed by the length and branching of the alkyl side chain. For linear poly(n-alkyl methacrylates), the enzymatic degradation rate has been shown to be optimal for the butyl ester, decreasing for both shorter and longer alkyl chains. The initial increase in rate from methyl to butyl is attributed to an increase in the hydrophobicity of the polymer, which enhances its binding to the enzyme. However, as the alkyl chain length further increases, steric hindrance becomes the dominant factor, impeding the enzyme's access to the ester bond and thus reducing the degradation rate.

Given that isoheptyl methacrylate (B99206) has a branched C7 side chain, it is anticipated that its rate of enzymatic hydrolysis by esterases would be relatively low compared to shorter linear alkyl methacrylates due to significant steric hindrance.

Table 1: Relative Enzymatic Degradation Rates of Poly(n-alkyl methacrylates) by Esterase

PolymerAlkyl Chain LengthRelative Degradation Rate
Poly(methyl methacrylate)C1Low
Poly(ethyl methacrylate)C2Moderate
Poly(butyl methacrylate)C4High
Poly(hexyl methacrylate)C6Moderate
Poly(octyl methacrylate)C8Low

Note: This table illustrates the general trend observed for linear poly(n-alkyl methacrylates) and is intended to provide a comparative context for the expected behavior of poly(this compound).

Abiotic Hydrolysis Pathways (pH, Temperature Effects)

Abiotic hydrolysis of the ester linkage in poly(this compound) can occur under both acidic and alkaline conditions, with the rate being significantly influenced by pH and temperature. Generally, ester hydrolysis is catalyzed by both acids and bases.

Under alkaline conditions, the hydrolysis proceeds via saponification, where hydroxide (B78521) ions attack the carbonyl carbon of the ester group. This process is typically faster than acid-catalyzed hydrolysis. In acidic environments, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The rate of abiotic hydrolysis in polymethacrylates is also heavily dependent on the size of the alkyl ester group. An increase in the length and branching of the alkyl side chain, as in the case of the isoheptyl group, imparts greater steric hindrance around the ester bond. This steric bulk protects the ester linkage from attack by water molecules, hydroxide ions, or hydronium ions, thereby slowing the rate of hydrolysis. Furthermore, the hydrophobic nature of the long alkyl chain reduces the permeation of water into the polymer matrix, further decreasing the hydrolysis rate.

Temperature plays a crucial role in abiotic hydrolysis, with higher temperatures generally accelerating the reaction rate by providing the necessary activation energy for the cleavage of the ester bond.

Influence of Polymer Architecture on Hydrolytic Stability

The architecture of poly(this compound) is a key determinant of its hydrolytic stability. The large, branched isoheptyl side chains create significant steric shielding around the hydrolytically susceptible ester groups. This steric hindrance is a primary factor in the high hydrolytic stability of polymethacrylates with bulky side chains compared to those with smaller side chains like poly(methyl methacrylate).

Thermal Degradation Processes (Thermolysis)

Thermal degradation, or thermolysis, of poly(this compound) involves the decomposition of the polymer at elevated temperatures. The primary mechanisms include chain scission, which leads to depolymerization, and reactions involving the side-groups. The thermal stability of polymethacrylates is known to be influenced by the nature of the ester side chain.

Chain Scission and Depolymerization (β-scission)

The principal mechanism of thermal degradation for poly(this compound), similar to other polymethacrylates, is chain scission followed by depolymerization to yield the monomer. This process is often initiated at weak links within the polymer chain, such as head-to-head linkages or unsaturated end-groups formed during polymerization.

The degradation process typically involves the homolytic cleavage of the polymer backbone (β-scission), generating polymer radicals. These radicals are unstable and readily undergo depropagation or "unzipping," releasing monomer units of this compound. The presence of the bulky isoheptyl group can influence the thermal stability. While polymethacrylates with longer, branched alkyl chains are generally less thermally stable than poly(methyl methacrylate), the specific degradation temperature and kinetics will depend on the precise polymer structure and purity.

Table 2: Comparative Thermal Degradation Temperatures of Selected Poly(alkyl methacrylates)

PolymerOnset Degradation Temperature (°C)Peak Degradation Temperature (°C)
Poly(methyl methacrylate)~250~360
Poly(n-butyl methacrylate)~220~280
Poly(isobutyl methacrylate)~210~270

Note: This table provides typical temperature ranges for the thermal degradation of other poly(alkyl methacrylates) to contextualize the expected behavior of poly(this compound). The presence of a larger, branched side chain in PiHMA is expected to result in a lower thermal stability compared to PMMA.

Side-Group Elimination Reactions

In addition to chain scission and depolymerization, side-group elimination reactions can also occur during the thermal degradation of poly(this compound). This process involves the cleavage of the C-O bond of the ester group, leading to the formation of a carboxylic acid group on the polymer backbone (poly(methacrylic acid)) and the elimination of an alkene, in this case, a mixture of heptene (B3026448) isomers.

Formation of Volatile Degradation Products

The thermal degradation of poly(alkyl methacrylates) primarily occurs through depolymerization, which is essentially the reverse of the polymerization process. polychemistry.com This process leads to the formation of the corresponding monomer as the main volatile product. polychemistry.comresearchgate.net For poly(this compound), the principal volatile product under thermal degradation would be this compound.

In addition to the monomer, other volatile by-products can be formed, particularly in the presence of oxygen. These can include carbon dioxide, carbon monoxide, and methane. polychemistry.com The degradation of primary ester polyacrylates can also yield the olefin and alcohol corresponding to the alkyl group. researchgate.net Therefore, isoheptene and isoheptyl alcohol could also be potential volatile degradation products of poly(this compound).

ProductFormation PathwaySignificance
This compound (monomer)DepolymerizationMajor product of thermal degradation. polychemistry.com
Carbon Dioxide (CO2)Oxidative degradationIndicates oxidation of the polymer chain. polychemistry.com
IsohepteneEster decompositionSide reaction during thermal degradation. researchgate.net
Isoheptyl alcoholEster decompositionSide reaction during thermal degradation.
Methane, EthaneSide chain scissionMinor products indicating fragmentation. polychemistry.com

Oxidative Degradation Mechanisms

The presence of oxygen significantly accelerates the degradation of polymethacrylates. Oxidative degradation is initiated by the formation of free radicals on the polymer chain, which then react with oxygen to form peroxy radicals. These reactive species can then abstract hydrogen from other parts of the polymer chain, leading to a chain reaction of degradation. This process results in chain scission, reducing the molecular weight of the polymer more rapidly than thermal degradation alone. researchgate.net The initiation of both thermal and oxidative degradation is random chain scission. researchgate.net

For poly(this compound), the presence of the isoheptyl ester group may influence the rate of oxidative degradation. The tertiary hydrogens on the isoheptyl group could potentially be more susceptible to abstraction, although specific studies are needed to confirm this.

Photolytic Degradation

Photolytic degradation occurs when polymers are exposed to light, particularly ultraviolet (UV) radiation. azom.com This process can involve both photo-oxidation and direct photolysis of the polymer backbone. For poly(alkyl methacrylates), photodegradation leads to chain scission and a decrease in molecular weight. researchgate.netrsc.org

Studies on various poly(alkyl methacrylates) have shown that polymers with longer alkyl chains, like poly(this compound), may be more unstable to light. researchgate.net This is because the methyne hydrogen atoms in the acrylate/methacrylate units can be involved in the photo-degradation mechanisms. researchgate.net The degradation process can also lead to the formation of unsaturated groups and carbonyl products. researchgate.netgovinfo.gov The wavelength of the irradiating light plays a crucial role, with shorter wavelengths generally causing more rapid degradation. govinfo.gov

Mechanically Induced Degradation

Mechanical stress, such as that encountered during processing (extrusion, molding) or in high-stress applications, can lead to the degradation of polymers. wikipedia.orgmdpi.com This mechanically induced degradation involves the scission of polymer chains due to the applied force. mdpi.com The process is often localized in areas of high shear stress. wikipedia.org

At lower temperatures, where the polymer is more viscous, it is more susceptible to mechanical degradation via shear stress. wikipedia.org The chain scission creates macroradicals, which can then participate in other degradation reactions, such as oxidation. The degradation can be mitigated by using lubricants or processing aids, which reduce friction and melt viscosity. wikipedia.org

Advanced Computational Modeling of Degradation Pathways

Computational modeling has become a valuable tool for understanding the complex mechanisms of polymer degradation. Techniques such as reactive molecular dynamics (RMD) and kinetic modeling can be used to simulate the degradation process at a molecular level. bohrium.comnist.govacs.org

For polymethacrylates like PMMA, models have been developed to simulate thermal decomposition and predict the formation of volatile products. nist.govresearchgate.net These models can determine kinetic parameters, such as activation energies, for different degradation steps, including chain scission and depolymerization. bohrium.comsemanticscholar.org By applying similar computational approaches to poly(this compound), it would be possible to predict its degradation pathways and the distribution of its degradation products under various conditions, even in the absence of extensive experimental data.

Analysis of Degradation By-products and Their Characterization

A variety of analytical techniques are employed to identify and quantify the by-products of polymer degradation. researchgate.netazom.com These methods provide crucial information about the degradation mechanisms.

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the polymer by measuring its mass loss as a function of temperature. nih.gov This can reveal the temperatures at which different degradation steps occur. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify changes in the chemical structure of the polymer, such as the formation of carbonyl groups or double bonds, which are indicative of oxidative and photolytic degradation. researchgate.net

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile products of thermal degradation. nih.govpsu.edu The polymer is rapidly heated, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is used to measure the molecular weight distribution of the polymer. researchgate.net A decrease in molecular weight is a direct indication of chain scission. azom.com

Analytical TechniqueInformation ObtainedApplication in Degradation Studies
Thermogravimetric Analysis (TGA)Mass loss vs. temperature, thermal stability. nih.govDetermining the onset and stages of thermal degradation.
Fourier-Transform Infrared Spectroscopy (FTIR)Changes in functional groups. researchgate.netDetecting chemical changes from oxidation and photodegradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)Identification of volatile degradation products. nih.govpsu.eduCharacterizing the by-products of thermal decomposition.
Size Exclusion Chromatography (SEC/GPC)Molecular weight distribution. researchgate.netMonitoring chain scission and changes in polymer chain length. azom.com

Academic Applications and Advanced Materials Development of Poly Isoheptyl Methacrylate

Polymeric Materials for Coatings and Adhesives: A General Overview

In the realm of coatings and adhesives, methacrylate (B99206) monomers are fundamental building blocks. They are frequently employed as functional monomers and reactive diluents to tailor the properties of polymer formulations. Reactive diluents are crucial for reducing the viscosity of resins, which facilitates easier application and higher solids content, thereby lowering the emission of volatile organic compounds (VOCs).

While isoheptyl methacrylate is listed in patents as a potential monomer in adhesive and oxygen-scavenging compositions, specific data on its performance characteristics are not provided. Generally, the choice of a particular alkyl methacrylate can influence properties such as glass transition temperature (Tg), flexibility, and hydrophobicity of the final polymer. Longer, branched alkyl chains like isoheptyl are expected to impart greater flexibility and lower the Tg compared to shorter-chain methacrylates like methyl methacrylate.

Biomedical Engineering and Biomaterials Research: An Area Lacking Specific Focus on Poly(this compound)

The field of biomedical engineering has seen extensive use of various poly(methacrylates) for applications such as hydrogels for controlled drug release and scaffolds for tissue engineering. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, and their swelling behavior and mechanical properties can be finely tuned. These characteristics are critical for creating biomaterials that mimic the native extracellular matrix.

However, the scientific literature on hydrogel formulations does not specifically highlight the use of poly(this compound). Research in this area tends to focus on hydrophilic methacrylates like 2-hydroxyethyl methacrylate (HEMA) to ensure high water content, which is essential for biocompatibility and nutrient transport. The hydrophobic nature of the isoheptyl group would likely limit its use as the primary component in a hydrogel, though it could potentially be used as a comonomer to modulate mechanical properties or hydrophobicity.

Similarly, in the design of polymer scaffolds for tissue engineering, the architecture and material properties are tailored to support cell attachment, proliferation, and differentiation. While various methacrylates are employed to create these structures, there is no specific mention of poly(this compound) in the reviewed literature for creating such scaffolds. The emphasis in this field is often on biodegradable and biocompatible materials that can be safely resorbed by the body after the new tissue has formed.

Advanced Drug Delivery System Matrix Development (Material Science Aspects)

Polymethacrylates (PMAs) are a versatile class of polymers widely investigated for biomedical applications, particularly in drug delivery, owing to their biocompatibility, low toxicity, and tunable properties. tandfonline.comliberty.edu While specific research on poly(this compound) for drug delivery is not extensively documented, its properties can be inferred from the behavior of other poly(alkyl methacrylate)s. The structure of the alkyl side chain is a critical determinant of the polymer's physical and chemical characteristics, which in turn governs its function as a drug delivery matrix.

The isoheptyl group, a branched seven-carbon alkyl chain, would render poly(this compound) significantly more hydrophobic than commonly used short-chain methacrylates like poly(methyl methacrylate) (PMMA). tandfonline.comnih.gov This increased hydrophobicity is a key attribute for developing matrices for the controlled release of poorly water-soluble (hydrophobic) drugs. The polymer matrix can encapsulate the drug, and its release is typically governed by diffusion through the polymer network. tandfonline.comnih.gov

In such a system, the branched structure of the isoheptyl side chain would create a less ordered polymer matrix compared to its linear n-heptyl counterpart. This can influence the glass transition temperature (Tg) and the free volume within the polymer, which are crucial parameters affecting the diffusion rate of the encapsulated drug. Branched polymers are known to be utilized in creating smart materials for the controlled release of therapeutic agents upon changes in environmental conditions like pH. nih.govmdpi.com The polymer's architecture, with a hydrophobic core and hydrophilic polymer chains, can provide a space for encapsulating hydrophobic drugs, protecting them and enabling sustained release. mdpi.com

The development of PMA-based nanoparticles or microparticles is a common strategy for creating advanced drug delivery systems. liberty.edutsijournals.comacs.org Poly(this compound) could be formulated into such particulate carriers using methods like emulsion polymerization or nanoprecipitation. These particles could serve as reservoirs for hydrophobic drugs, potentially improving their bioavailability and providing sustained therapeutic action. The release kinetics from such a hydrophobic matrix are often biphasic, with an initial burst release followed by a slower, sustained release phase. nih.gov

Table 1: Comparison of Properties of Various Poly(alkyl methacrylate)s Relevant to Drug Delivery
PolymerAlkyl Side ChainKey CharacteristicsPotential Drug Delivery Application
Poly(methyl methacrylate) (PMMA)Methyl (-CH3)Hard, brittle, relatively hydrophilicBone cements, particulate carriers for various drugs tandfonline.comnih.gov
Poly(2-hydroxyethyl methacrylate) (PHEMA)Hydroxyethyl (-CH2CH2OH)Hydrophilic, forms hydrogels, excellent biocompatibilitySoft contact lenses, wound dressings, carrier for hydrophilic drugs tsijournals.comnih.gov
Poly(this compound)Isoheptyl (-C7H15, branched)(Inferred) Hydrophobic, flexible, lower Tg than PMMAMatrix for controlled release of hydrophobic drugs
Poly(lauryl methacrylate)Lauryl (-C12H25)Very hydrophobic, waxy, low TgComponent in transdermal patches, hydrophobic matrices

Novel Materials for Optical Devices

Polymethacrylates, particularly poly(methyl methacrylate) (PMMA), are cornerstone materials in optics due to their high transparency in the visible spectrum, low cost, and ease of processing. nih.gov They are extensively used in applications ranging from lenses to polymer optical fibers. nih.govfiberfin.comalfa-chemistry.com The optical properties of these polymers, such as refractive index and clarity, can be precisely tuned by modifying their chemical structure, including the nature of the alkyl ester side chain.

Polymer optical fibers (POFs) typically consist of a core material with a high refractive index surrounded by a cladding material with a lower refractive index to guide light via total internal reflection. fiberfin.comalfa-chemistry.com PMMA is a common material for the core of POFs. alfa-chemistry.com The incorporation of different comonomers is a strategy used to modify the properties of the resulting polymer to meet specific demands, such as increased temperature stability. nih.gov

While there is no specific data for poly(this compound) in this application, the introduction of a larger, branched alkyl side chain like isoheptyl in place of the methyl group in PMMA would be expected to alter the refractive index. Generally, increasing the length of the alkyl side chain in poly(alkyl methacrylate)s can lead to a slight decrease in the refractive index. The bulky, branched nature of the isoheptyl group would also influence the polymer chain packing and density, which affects the refractive index. By copolymerizing this compound with other monomers like methyl methacrylate, it is possible to create materials with a precisely controlled refractive index, making them potentially suitable for either the core or cladding of a POF, depending on the comonomer used. nih.gov

Table 2: Refractive Indices of Selected Poly(alkyl methacrylate)s
PolymerRefractive Index (n)
Poly(methyl methacrylate)1.4906 refractiveindex.info
Poly(trifluoroethyl methacrylate)1.4370 scipoly.com
Poly(isobutyl methacrylate)1.4470 scipoly.com
Poly(this compound)(No data available)

The integration of nanoparticles into a polymer matrix is a proven method for creating nanocomposites with enhanced optical, mechanical, and thermal properties. nih.govnih.govuomustansiriyah.edu.iq For optical applications, nanoparticles such as silica (B1680970) (SiO2), zinc oxide (ZnO), or niobium pentoxide (Nb2O5) can be incorporated into a polymethacrylate (B1205211) matrix to modify its refractive index, increase UV resistance, and improve scratch resistance. nih.govuomustansiriyah.edu.iqresearchgate.net

The polymer matrix plays a crucial role in the performance of the nanocomposite by ensuring a uniform dispersion of the nanoparticles and maintaining high transparency by minimizing light scattering. researchgate.net Poly(this compound), with its hydrophobic and flexible nature, could serve as an effective host matrix. Its non-polar side chains might offer better compatibility with surface-modified, hydrophobic nanoparticles, leading to improved dispersion and reduced aggregation, which is a common cause of optical loss. The addition of nanoparticles has been shown to alter the optical energy gap and other optical constants of the polymer matrix. uomustansiriyah.edu.iq For instance, the addition of Nb2O5 nanoparticles to PMMA was found to influence the optical transmission and glass transition temperature of the resulting composite films. nih.gov Similarly, a poly(this compound)-based nanocomposite could be engineered to have tailored optical properties for specific applications in optical devices.

Separation Technologies and Molecular Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). nih.govrsc.orgnsf.gov This "molecular memory" allows MIPs to selectively re-bind the template molecule from a complex mixture, making them valuable in separation science, sensor technology, and drug delivery. nih.gov

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. nih.gov After polymerization, the template is removed, leaving behind specific recognition cavities. This compound can be incorporated into MIP design, typically as a co-monomer. While functional monomers (like methacrylic acid) provide specific interactions (e.g., hydrogen bonding) with the template, the bulk of the polymer matrix, which can include this compound, helps to form a rigid, macroporous structure. The hydrophobic and sterically bulky isoheptyl side chain can influence the microenvironment of the binding cavity, potentially enhancing the recognition of non-polar or hydrophobic template molecules.

The general steps for synthesizing MIPs are as follows:

Complex Formation : The template molecule and functional monomers self-assemble through non-covalent interactions.

Polymerization : A high concentration of a cross-linking monomer (e.g., divinylbenzene) is added, along with an initiator, to form a highly cross-linked, rigid polymer matrix around the template-monomer assembly.

Template Removal : The template molecule is extracted from the polymer matrix using a suitable solvent, exposing the specific recognition sites.

The primary adsorption mechanism in non-covalently imprinted MIPs is based on the re-establishment of interactions between the functional groups within the imprinted cavity and the target analyte. These interactions can include hydrogen bonds, ionic bonds, and hydrophobic interactions. The selectivity of a MIP is its ability to bind the original template molecule with higher affinity than other structurally similar compounds. mdpi.com

Selectivity is often evaluated by comparing the MIP's adsorption of the template molecule to its adsorption of analogous or competing molecules. researchgate.net For example, a study on a MIP designed for β-sitosterol showed 100% adsorption of the target molecule, while only adsorbing 3% of the structurally similar cholesterol. researchgate.net This high degree of selectivity is attributed to the precise complementarity of the imprinted cavity. The inclusion of monomers like this compound in the polymer formulation can fine-tune the polarity and steric environment of the polymer, which in turn influences the binding affinity and selectivity of the final MIP. mdpi.com Adsorption experiments typically reveal that MIPs have a heterogeneous distribution of binding sites, with a small number of high-affinity sites responsible for the most selective recognition. mdpi.com

Integration in Microfluidic Systems

Microfluidic systems, or "lab-on-a-chip" devices, involve the manipulation of small fluid volumes in channels with dimensions of tens to hundreds of micrometers. semanticscholar.org Polymers are frequently used to fabricate these devices due to their low cost, ease of manufacturing, and desirable optical and mechanical properties. semanticscholar.org While poly(methyl methacrylate) (PMMA) is one of the most common thermoplastics used in microfluidics, other methacrylates can be employed to impart specific surface properties. researchgate.netmdpi.com

Poly(this compound) can be integrated into microfluidic systems to create channels with hydrophobic surfaces. The long isoheptyl side chains would render the polymer surface more non-polar compared to standard PMMA. This property is highly valuable for applications such as:

Droplet-based microfluidics : Generating stable water-in-oil emulsions, where the hydrophobicity of the channel walls is essential to prevent wetting and ensure consistent droplet formation.

Organic synthesis on-chip : Providing a compatible surface for reactions carried out in non-polar organic solvents.

Separations : Modifying the surface energy to control electroosmotic flow or to create stationary phases for on-chip chromatography of non-polar analytes.

Fabrication methods for thermoplastic microfluidic devices, such as hot embossing, injection molding, or solvent imprinting, could be adapted for poly(this compound). nih.gov These techniques allow for the rapid and reproducible prototyping of complex microchannel designs. nih.govnih.gov The integration of polymers with tailored properties, like poly(this compound), allows for greater flexibility and functionality in the design of advanced microfluidic devices. researchgate.net

Sustainable Polymer Development and Recycling Methodologies

The increasing production and use of plastics have made the development of effective recycling strategies a critical area of research. chemistryviews.org Chemical recycling, which involves breaking down a polymer into its constituent monomers or other valuable chemical feedstocks, is a promising alternative to traditional mechanical recycling. chemistryviews.orgsustainableplastics.com This approach can produce virgin-quality materials from waste plastic, creating a closed-loop system. sustainableplastics.comtrinseo.com

Poly(methacrylates) are uniquely suited for chemical recycling via depolymerization. trinseo.com The process, often carried out using pyrolysis (heating in the absence of oxygen), can reverse the polymerization and yield the original monomer with high efficiency. ugent.beresearchgate.net For poly(methyl methacrylate) (PMMA), monomer recovery rates can exceed 95%. ugent.bensf.govnih.gov

This same strategy is applicable to poly(this compound). The depolymerization mechanism typically involves the cleavage of thermolytically labile groups, which can be located at the chain ends or along the polymer backbone, to generate radicals that initiate a "de-zipping" of the polymer chain. chemistryviews.orgmagritek.com

Recent research has focused on lowering the temperature required for this process to improve its energy efficiency and economic viability. magritek.com One innovative approach involves incorporating monomers with thermolytically labile pendant groups into the polymer chain. chemistryviews.org These groups can be designed to break apart at specific temperatures, initiating depolymerization under milder conditions than those required for conventional pyrolysis (which can be over 400 °C). chemistryviews.org For example, incorporating N-hydroxyphthalimide ester-containing monomers allows for depolymerization at temperatures as low as 190-230 °C. chemistryviews.org Such strategies could be adapted for the synthesis of more easily recyclable poly(this compound), contributing to the development of more sustainable polymer materials.

Recycling StrategyDescriptionKey AdvantagesRelevant Compounds
Pyrolysis Thermal degradation in an inert atmosphere to break down the polymer into smaller molecules, primarily the monomer.High monomer recovery yields (>90%); well-established for methacrylates.Methyl methacrylate, this compound
Catalytic Hydrolysis Using a catalyst (e.g., zeolite) and water to convert the polymer into other valuable chemicals.Upcycles waste into different, potentially higher-value products.Methacrylic acid, Acetone
Pendant Group Activation Incorporating thermolytically labile groups into the polymer to initiate depolymerization at lower temperatures.Lower energy consumption; catalyst-free reversion to monomer.N-(methacryloxy)phthalimide, Methyl methacrylate
This table summarizes key chemical recycling strategies applicable to polymethacrylates. chemistryviews.orgmagritek.comrsc.org

Bio-based Polymer Analogues (Conceptual Research)

The drive towards a sustainable and circular economy has catalyzed significant conceptual research into bio-based alternatives for petroleum-derived monomers, including those used in the production of specialty polymers like poly(this compound). While direct, drop-in bio-based replacements for this compound are not yet commercially established, the conceptual framework for developing such analogues is an active area of scientific exploration. This research focuses on identifying and chemically modifying renewable feedstocks to create methacrylate monomers that can mimic or enhance the properties of their petrochemical counterparts.

The primary strategy involves sourcing molecules from biomass that possess suitable chemical structures for conversion into polymerizable monomers. rsc.org These bio-synthons are typically alcohols or acids derived from natural sources, which can be esterified with methacrylic acid or its derivatives to yield a bio-based methacrylate monomer. google.commdpi.com These monomers can then be polymerized or copolymerized to create polymers with a significant renewable carbon content. google.commcgill.ca

Key areas of conceptual research for developing these analogues include:

Terpene-Based Monomers: Terpenes, a large class of organic compounds produced by a variety of plants, are a prominent source for bio-based monomers. mdpi.com For instance, isobornyl methacrylate (IBOMA), derived from pine sap, offers rigidity and a high glass transition temperature (Tg) to polymers. mcgill.ca Research has explored the use of camphor, extracted from essential oils, which can be reduced and then esterified to produce isobornyl/bornyl methacrylate. mdpi.com The inherent cyclic and bulky structure of these terpene-derived monomers makes them conceptually suitable for creating polymers with properties analogous to those derived from branched alkyl methacrylates like this compound.

Sugar-Derived Monomers: Isosorbide (B1672297), a diol derived from the dehydration of sorbitol (a sugar alcohol), is another key platform molecule. google.comgoogle.com Its rigid, bicyclic structure can be functionalized with one or two methacrylate groups to create monomers (e.g., isosorbide dimethacrylate) that enhance the thermal stability and mechanical strength of the resulting polymers. rsc.orgnih.gov Copolymerization of these monomers with conventional methacrylates like methyl methacrylate (MMA) has been shown to significantly increase the glass transition temperature and decomposition temperature of the final polymer. nih.gov

Lignin-Derived Monomers: Lignin (B12514952), a complex polymer found in the cell walls of plants, is a rich source of aromatic compounds. Research has demonstrated the synthesis of methacrylate monomers from lignin-derived molecules such as vanillin (B372448) and syringaldehyde. rsc.org The resulting aromatic polymethacrylates exhibit high glass transition temperatures; for example, poly(syringaldehyde methacrylate) has a Tg of 180 °C, which is substantially higher than many conventional polymethacrylates. rsc.org

Rosin Acid-Based Monomers: Rosin acids, obtained from pine trees, are another class of renewable feedstock being investigated. google.comgoogle.com These complex cyclic acids can be chemically modified and reacted with compounds like glycidyl (B131873) methacrylate to produce bio-based monomers suitable for polymerization. google.comgoogle.com

The conceptual development of these bio-based analogues involves not just the synthesis of new monomers but also the characterization of the resulting polymers to understand how their properties compare to established petroleum-based materials. The goal is to create a portfolio of bio-based monomers that can be selected and combined to tailor the final polymer's properties, such as its thermal stability, mechanical strength, and flexibility, paving the way for more sustainable advanced materials.

Table: Comparative Properties of Conceptual Bio-based Polymethacrylate Analogues

The following table presents data on the properties of polymers derived from conceptual bio-based methacrylate monomers, compared to the well-characterized petroleum-based poly(methyl methacrylate) (PMMA). This data illustrates the potential for achieving a wide range of thermal and mechanical properties using renewable feedstocks.

PolymerBio-based Source (Monomer)Glass Transition Temp. (Tg)Key Research Finding
Poly(methyl methacrylate) (PMMA)Petroleum~105 °CStandard benchmark for acrylic polymers. nih.gov
PMMA-co-mono-acrylated isosorbide (15 mol%)Isosorbide (from Glucose)172.5 °CIncorporation of the rigid isosorbide structure significantly increases thermal stability and mechanical strength compared to pure PMMA. nih.gov
Poly(isobornyl methacrylate) (PIBOMA)Terpenes (e.g., Pine Sap)~110 °CProvides stiffness and is used to create copolymers with adjustable glass transition temperatures for various applications. mcgill.ca
Poly(vanillin methacrylate)Lignin110 °CDemonstrates the potential of using aromatic compounds from lignin to create thermally stable polymers. rsc.org
Poly(syringaldehyde methacrylate)Lignin180 °CThe additional methoxy (B1213986) group compared to the vanillin-based polymer results in a significantly higher Tg, showing the potential for property tuning through monomer selection. rsc.org

Computational Chemistry and Modeling Approaches

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Initiation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of the isoheptyl methacrylate (B99206) monomer and its subsequent reactivity in polymerization processes. wpmucdn.comresearchgate.netresearchgate.netqueensu.ca These calculations can determine key parameters that govern polymerization initiation and propagation.

Monomer Reactivity: The reactivity of a vinyl monomer like isoheptyl methacrylate is largely dictated by the electronic properties of its double bond and the influence of its ester group. Quantum chemical calculations can model the electron distribution, molecular orbital energies (such as the HOMO-LUMO gap), and partial atomic charges of the monomer. This information helps in predicting its susceptibility to radical attack, a crucial step in free-radical polymerization. The branched isoheptyl group, while primarily an alkyl chain, can exert steric and subtle electronic effects that can be quantified through these calculations.

Polymerization Initiation: The initiation of polymerization, especially spontaneous thermal initiation, can be investigated by calculating the energy barriers for various proposed reaction pathways. researchgate.net For methacrylates, the Flory mechanism, involving the formation of a diradical intermediate from two monomer molecules, is often considered more favorable than the Diels-Alder mechanism proposed for monomers like styrene (B11656). wpmucdn.comresearchgate.net DFT calculations can map the potential energy surface for the reaction between two this compound monomers, identifying the transition states and intermediates. researchgate.net This allows for the determination of activation energies, which are critical for predicting the rate of spontaneous initiation at different temperatures. westlake.edu.cn

For instance, studies on similar monomers like methyl methacrylate (MMA) have used DFT to show that certain diradical formation pathways have lower activation energies, making them the most probable routes for self-initiation. researchgate.net Similar computational studies on this compound would reveal how its bulkier side chain influences the energetics of these initiation pathways.

Below is a table summarizing key parameters often derived from quantum chemical calculations for assessing monomer reactivity.

ParameterSignificance in PolymerizationComputational Method
HOMO-LUMO Gap Indicates the chemical reactivity and stability of the monomer. A smaller gap suggests higher reactivity.Density Functional Theory (DFT)
Partial Atomic Charges Reveals the distribution of electrons, highlighting electrophilic/nucleophilic sites on the monomer.DFT, Mulliken Population Analysis
Activation Energy (Ea) The energy barrier for a specific reaction pathway, such as initiation or propagation. Lower Ea indicates a faster reaction rate.Transition State Theory with DFT
Reaction Enthalpy (ΔH) The overall energy change of a reaction, indicating whether it is exothermic or endothermic.DFT

Molecular Dynamics Simulations for Polymer Chain Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For poly(this compound), MD simulations provide invaluable insights into the dynamic behavior of polymer chains, helping to understand the material's bulk properties from a microscopic perspective. researchgate.netnih.govyoutube.com

Chain Conformation and Flexibility: MD simulations can model the conformational space of a poly(this compound) chain. researchgate.net Key parameters such as dihedral angle distributions along the polymer backbone can be analyzed to determine the most stable conformations (e.g., trans vs. gauche). researchgate.net The flexibility of the polymer chain, often quantified by its persistence length, is heavily influenced by the size and shape of the side chains. mdpi.com The bulky, branched isoheptyl group would be expected to increase steric hindrance compared to smaller alkyl groups like methyl or ethyl, leading to a stiffer chain and a larger persistence length. This increased stiffness affects how the polymer coils and entangles in a melt or solution. mdpi.com

The table below illustrates the types of properties that can be investigated using MD simulations.

PropertyDescriptionRelevance to Poly(this compound)
Radius of Gyration (Rg) A measure of the overall size and compactness of a polymer coil.Indicates how the bulky side chain affects polymer chain dimensions.
Persistence Length (lp) A measure of the stiffness of a polymer chain.Quantifies the rigidity introduced by the isoheptyl groups. mdpi.com
Dihedral Angle Distribution The probability distribution of torsion angles along the polymer backbone.Reveals preferred local conformations of the polymer chain. researchgate.net
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A key material property directly predictable from temperature-dependent simulations. semanticscholar.org

Prediction of Polymer Properties and Structure-Property Relationships

Computational approaches are crucial for establishing quantitative structure-property relationships (QSPR), which correlate the chemical structure of a polymer with its macroscopic properties. melagraki.com These models can accelerate materials discovery by predicting the properties of new polymers like poly(this compound) before they are synthesized. nih.gov

Predicting Thermophysical Properties: One of the most important properties for amorphous polymers is the glass transition temperature (Tg). QSPR models can predict Tg based on the structural features of the monomer repeating unit. melagraki.com For poly(alkyl methacrylate)s, it is known that Tg generally decreases as the length of the linear alkyl side chain increases up to a certain point, due to increased free volume. However, very long side chains can crystallize, which complicates this trend. researchgate.netdntb.gov.ua For poly(this compound), its branched structure would be a key descriptor in a QSPR model. The model would leverage data from a wide range of other polymethacrylates to predict a Tg value, accounting for both the size and branching of the side chain.

The following table provides examples of properties that can be predicted and the structural features that influence them.

Polymer PropertyInfluential Structural Features of this compoundPrediction Method
Glass Transition Temperature (Tg) Length and branching of the isoheptyl side chain, backbone stiffness.QSPR, Group Contribution Methods melagraki.com
Density Molecular weight of the monomer, packing efficiency of chains.Atomistic simulations, Group Contribution Methods.
Refractive Index Molar refractivity of constituent atoms and bonds.QSPR, Lorentz-Lorenz equation.
Tensile Modulus Interchain interactions, chain entanglement, side-chain packing.Coarse-grained simulations, Finite Element Analysis.

Modeling of Degradation Kinetics and Pathways

Understanding the thermal degradation of poly(this compound) is essential for determining its processing limits and long-term stability. Modeling the kinetics and pathways of degradation provides a detailed picture of how the material breaks down under heat.

Kinetic Analysis: Thermogravimetric analysis (TGA) is the primary experimental technique for studying thermal degradation. mdpi.com TGA data, which records mass loss as a function of temperature, can be analyzed using model-free isoconversional methods (e.g., Flynn–Wall–Ozawa, Kissinger) to determine the activation energy (Ea) of the degradation process as a function of conversion. mdpi.comsemanticscholar.orgmarquette.edu This approach is powerful because it does not assume a specific reaction model and can reveal changes in the degradation mechanism as the reaction progresses. mdpi.com For poly(this compound), this analysis would likely show a multi-step degradation process, typical for polymethacrylates, which often involves side-chain scission, depolymerization, and random chain scission. mdpi.comresearchgate.net

Degradation Pathways: The degradation of polymethacrylates typically begins with the scission of the weakest bonds. mdpi.com For poly(this compound), potential degradation pathways that can be modeled include:

Ester group decomposition: The C-O bond in the ester linkage could break, leading to the elimination of an isoheptene molecule and the formation of a carboxylic acid group on the polymer backbone.

Depolymerization: Chain-end or random scission can create a radical that propagates back down the chain, releasing monomer units. The ceiling temperature of the polymer is a key factor here.

Random chain scission: Breakage of the C-C bonds in the polymer backbone, leading to a rapid decrease in molecular weight.

Kinetic models can be constructed to simulate these competing reactions, allowing for the prediction of the degradation profile under various temperature programs.

Kinetic ParameterDefinitionMethod of Determination
Activation Energy (Ea) The minimum energy required to initiate the degradation reaction.Isoconversional methods (e.g., Flynn-Wall-Ozawa) applied to TGA data. marquette.edu
Pre-exponential Factor (A) A frequency factor related to the collision frequency of molecules in the Arrhenius equation.Determined from kinetic models and TGA data.
Reaction Order (n) An exponent that describes the dependence of the reaction rate on the concentration of the reactant.Model-fitting methods or determined from the shape of the TGA curve. researchgate.net

Machine Learning Approaches for Polymer Formulation Prediction

Machine learning (ML) is an emerging and powerful tool in materials science for accelerating the design and optimization of polymer formulations. mdpi.comyoutube.com Instead of relying solely on first-principles models, ML algorithms can learn complex, non-linear relationships directly from experimental data.

Predictive Modeling: For poly(this compound), an ML model could be developed to predict the properties of a formulation, such as a coating or adhesive. The inputs (or "features") for the model could include:

The chemical structure of the monomer (represented as a molecular fingerprint or descriptors).

The molecular weight and molecular weight distribution of the polymer.

The type and concentration of other components in the formulation (e.g., initiators, cross-linkers, solvents, additives).

The output could be a target property, such as adhesive strength, hardness, or viscosity. youtube.com The model would be trained on a large dataset of existing polymer formulations. Once trained, it could predict the properties of a new, untested formulation containing this compound, significantly reducing the need for trial-and-error experimentation. mdpi.com

Model Types and Applications: Various ML algorithms can be used, including random forests, support vector machines, and neural networks. mdpi.com These models excel at handling the high-dimensional and complex design spaces typical of polymer formulations. For example, a model could be trained to predict the performance of a pressure-sensitive adhesive based on the monomer composition (including this compound), initiator concentration, and cross-linker density. This allows for the in silico screening of thousands of potential formulations to identify the most promising candidates for synthesis and testing.

ML Model Input (Features)ML Model Output (Target Property)Potential Application
Monomer structure, molecular weight, initiator concentrationGlass transition temperature, tensile strengthDesigning a new plastic with specific mechanical properties.
Polymer composition, cross-linker density, solvent typeAdhesion strength, tack, peel resistanceOptimizing a pressure-sensitive adhesive formulation. youtube.com
Polymer structure, additive types and concentrationsThermal stability, degradation temperaturePredicting the long-term performance and processing window of a polymer composite.

Q & A

Q. How can researchers address ethical and safety challenges in handling this compound?

  • Methodology :
  • Toxicity screening : Follow OECD guidelines for acute toxicity assays (e.g., LD50_{50} in rodents) and environmental impact assessments .
  • Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal; use fume hoods for volatile monomers .

Data Analysis and Presentation

Parameter Technique Key Consideration Reference
PurityGC-FIDCalibrate with certified reference standards
Reactivity ratios1^1H NMR kineticsTrack monomer depletion over time
Thermal stabilityTGAUse inert atmosphere (N2_2) to avoid oxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.